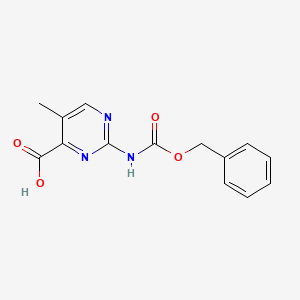
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid, also known as MPPCA, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPPCA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antimicrobial, and anticancer properties, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been found to exhibit antioxidant activity by scavenging free radicals. 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has also been shown to have a protective effect on the liver, reducing liver damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been shown to have a low toxicity profile, making it a safe and viable option for in vitro and in vivo studies. However, one limitation of using 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid. One potential avenue is the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been shown to have neuroprotective properties, and further studies could explore its potential in treating these debilitating conditions. Additionally, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid could be further modified to improve its solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent. Finally, the anticancer properties of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid could be further explored, with studies investigating its potential in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid involves the condensation of 5-methyl-2-amino-4,6-dihydroxypyrimidine and phenyl isocyanate, followed by the protection of the resulting urea with a carbamate group. The final step involves the carboxylation of the protected urea with carbon dioxide to yield 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid. The overall yield of this synthesis method is around 50%, making it a practical and efficient route for the preparation of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been extensively studied for its potential as a therapeutic agent in various diseases. In particular, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has also been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-7-15-13(16-11(9)12(18)19)17-14(20)21-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19)(H,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBFYJREONKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)
![6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2665761.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
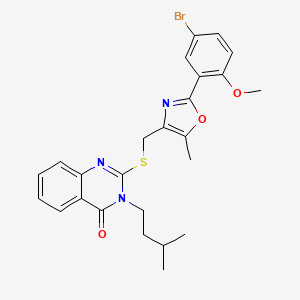
![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)
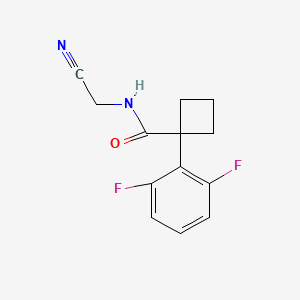
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)
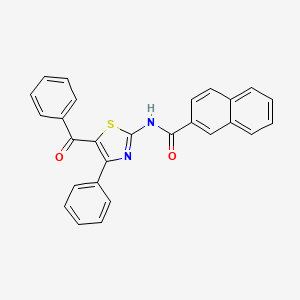
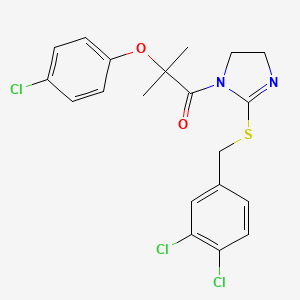
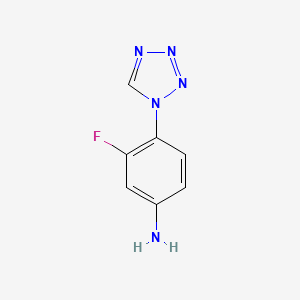
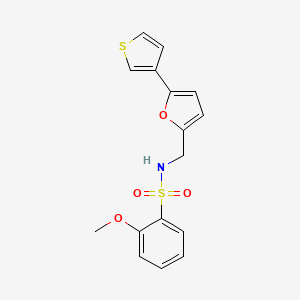
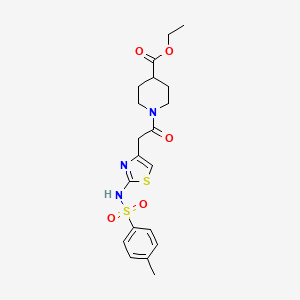
![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)